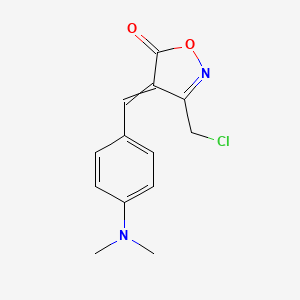![molecular formula C17H23NO3 B12463534 (2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid is a synthetic organic compound with a complex structure It features a methoxy group, a piperidine ring, and a phenylprop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxy-substituted benzaldehyde, which undergoes a condensation reaction with a piperidine derivative. This intermediate is then subjected to further reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the double bond in the prop-2-enoic acid moiety to a single bond.
Substitution: Functional groups on the benzene ring or piperidine ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
科学研究应用
(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2E)-3-{4-methoxyphenyl}prop-2-enoic acid: Lacks the piperidine moiety, resulting in different chemical and biological properties.
(2E)-3-{4-methylphenyl}prop-2-enoic acid: Lacks the methoxy group, affecting its reactivity and interactions.
(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The presence of both the methoxy group and the piperidine moiety in (2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
3-[4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-7-9-18(10-8-13)12-15-11-14(4-6-17(19)20)3-5-16(15)21-2/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPKGFGDCGTJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)

![2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B12463474.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)
![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
